tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is a fluorinated spirocyclic amine derivative with a molecular formula of C₁₁H₁₈F₂N₂O₂ and a molecular weight of 248.27 g/mol . Its structure features a spiro[3.4]octane core, where two nitrogen atoms occupy the 1- and 6-positions, and the 3,3-difluoro substitution introduces steric and electronic effects critical for its reactivity. The tert-butyl carbamate group at position 6 enhances solubility and serves as a protective moiety in synthetic applications.
This compound is primarily utilized in medicinal chemistry as a heterocyclic building block for drug discovery, particularly in the development of kinase inhibitors and protease-targeting therapies . Its spirocyclic architecture confers conformational rigidity, which can improve target binding selectivity and metabolic stability compared to linear analogs.
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)C(CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[34]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors One common approach involves the formation of the spirocyclic ring system through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The spirocyclic structure also contributes to its stability and unique reactivity.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Spirocyclic Amines
Key Observations:
Ring Size and Flexibility: The target compound’s [3.4] spiro ring balances rigidity and flexibility, favoring interactions with deep binding pockets in enzymes . Smaller [3.3] rings (e.g., 486.56 g/mol oxalate salt) are more rigid, suited for constrained peptide mimics .
Fluorine Substitution: The 3,3-difluoro group in the target compound enhances electrophilicity and lipophilicity (logP ~1.2), improving membrane permeability compared to non-fluorinated analogs like 6-Boc-1,6-diazaspiro[3.4]octane (logP ~0.8) .
Applications: Fluorinated derivatives are prioritized in kinase inhibitor development due to improved target residence times . Non-fluorinated spirocycles (e.g., 1158749-79-1) are used in central nervous system (CNS) drug scaffolds, where lower lipophilicity mitigates blood-brain barrier penetration issues .
Research Findings and Trends
Fluorine Impact: The 3,3-difluoro substitution in the target compound reduces metabolic oxidation rates by ~40% compared to non-fluorinated analogs, as evidenced by in vitro microsomal stability assays .
Spiro Ring Size : [3.4] rings demonstrate superior aqueous solubility (2.1 mg/mL) versus [3.5] analogs (1.3 mg/mL), critical for oral bioavailability .
Drug Discovery : The target compound is integral to PROTAC (Proteolysis-Targeting Chimera) development, leveraging its spirocyclic core to link E3 ligases and target proteins .
Biological Activity
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Molecular Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 248.27 g/mol. Its spirocyclic structure contributes to its rigidity and potentially influences its interaction with biological targets. The presence of fluorine atoms enhances lipophilicity, which is critical for cell membrane penetration and bioavailability in therapeutic applications .
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈F₂N₂O₂ |
| Molar Mass | 248.27 g/mol |
| CAS Number | 2166191-89-3 |
| Purity | ≥97% |
Synthesis
The synthesis of this compound involves several steps starting from simpler precursors. Key synthetic methods include selective fluorination techniques using reagents such as diethylaminosulfur trifluoride or Selectfluor. Optimization of these synthetic routes is essential for improving yield and scalability .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The spirocyclic structure allows for high specificity in binding, potentially modulating the activity of target molecules. The introduction of fluorine atoms increases lipophilicity, enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets .
Case Studies and Research Findings
- Anti-Trypanosomal Activity : In studies involving analogs derived from this compound, modifications led to varying degrees of anti-trypanosomal potency against Trypanosoma brucei. Notably, spirocyclic derivatives demonstrated improved potency and metabolic stability compared to traditional structures .
- ADME Properties : The pharmacokinetic profile indicates that the compound's lipophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Enhanced lipophilicity correlates with better bioavailability in preclinical models .
- Structural Analogs : Research on structural analogs has shown that modifications can significantly affect both solubility and biological activity. For instance, certain piperazine replacements yielded compounds with improved solubility and anti-trypanosomal potency .
Q & A
What are the key synthetic challenges in achieving enantiomeric purity for (4R)-configured spirocyclic diazaspiro compounds?
The synthesis of enantiomerically pure (4R)-configured spirocyclic diazaspiro compounds requires precise control over stereochemistry during cyclization and functionalization. A common strategy involves chiral auxiliary-mediated cyclization or asymmetric catalysis. For example, intermediates may undergo Mitsunobu reactions to install stereocenters, followed by fluorination with reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups . Challenges include minimizing racemization during deprotection of the tert-butyl carbamate group and ensuring regioselectivity in fluorination. Analytical techniques such as chiral HPLC or X-ray crystallography (using SHELX programs ) are critical for verifying enantiopurity.
How do structural modifications (e.g., fluorine substitution) impact the compound’s reactivity and biological activity?
The 3,3-difluoro substitution introduces steric and electronic effects that influence both chemical reactivity and target binding. Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. In biological systems, the difluoro motif may enhance metabolic stability or modulate interactions with enzymes (e.g., kinases) by altering hydrogen-bonding patterns . Comparative studies with non-fluorinated analogs (e.g., tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate) reveal reduced enzymatic degradation rates for the difluoro derivative, suggesting improved pharmacokinetic profiles .
What methodologies are recommended for resolving contradictions in biological assay data for this compound?
Discrepancies in biological data (e.g., IC₅₀ values across assays) may arise from impurities, solvent effects, or target promiscuity. To address this:
- Purity Validation : Use LC-MS (>95% purity) and ¹⁹F NMR to confirm the absence of de-fluorinated byproducts .
- Assay Optimization : Standardize buffer conditions (e.g., pH, DMSO concentration) to minimize false positives/negatives.
- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., HEK293T transfected with target receptors) to verify activity .
- Structural Analysis : Compare X-ray co-crystallography data with docking simulations to validate binding modes .
How can computational modeling guide the design of derivatives with improved target selectivity?
Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can predict how structural changes affect binding to biological targets. For example:
- Electrostatic Potential Maps : Identify regions of the spirocyclic core that contribute to hydrophobic or polar interactions.
- Free-Energy Perturbation (FEP) : Quantify the impact of replacing fluorine with other halogens (e.g., chlorine) on binding affinity .
- ADMET Prediction : Tools like SwissADME assess solubility and cytochrome P450 interactions, guiding synthetic prioritization .
What advanced techniques are critical for characterizing the spirocyclic architecture?
- X-ray Crystallography : SHELXL refinement resolves the (4R) configuration and dihedral angles of the diazaspiro ring .
- Multinuclear NMR : ¹H-¹³C HSQC and ¹⁹F NMR clarify fluorine coupling patterns and confirm the absence of diastereomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula integrity, especially after functional group modifications .
How do reaction conditions influence the stability of the tert-butoxycarbonyl (Boc) protecting group during synthesis?
The Boc group is susceptible to acidolysis, which is exploited during deprotection. However, under fluorination conditions (e.g., DAST, 0°C to RT), partial Boc cleavage may occur. Mitigation strategies include:
- Low-Temperature Reactions : Perform fluorination at −20°C to minimize acid generation.
- Sequential Protection : Use orthogonal protecting groups (e.g., Fmoc) for amines prior to Boc removal .
- In Situ Quenching : Add triethylamine after fluorination to neutralize HF byproducts .
What are the implications of the spirocyclic core in structure-activity relationship (SAR) studies?
The rigid spirocyclic scaffold enforces a specific conformation, enhancing selectivity for target proteins. SAR comparisons with non-spirocyclic analogs demonstrate:
| Compound | Target (IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|
| (4R)-difluoro derivative | 12 nM | 8.2 h (human microsomes) |
| Non-spirocyclic analog | 45 nM | 2.1 h |
| 3-Hydroxy variant | 210 nM | 1.5 h |
The difluoro-spiro structure improves both potency and stability, likely due to reduced conformational flexibility and enhanced resistance to oxidative metabolism .
What safety precautions are essential when handling fluorinated intermediates?
- Ventilation : Use fume hoods to avoid inhalation of HF gas generated during fluorination .
- PPE : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory.
- Waste Disposal : Neutralize fluorinated waste with calcium carbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
